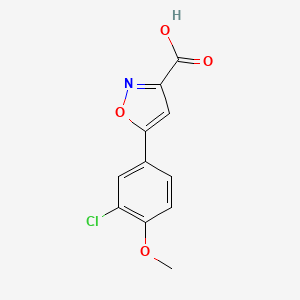

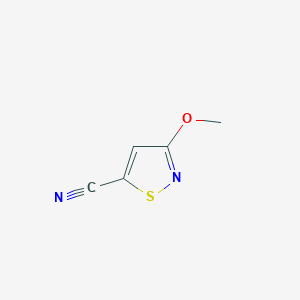

3-Methoxy-1,2-thiazole-5-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 3-Methoxy-1,2-thiazole-5-carbonitrile involves various synthetic techniques. For instance, the synthesis of 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which shares a similar methoxy and carbonitrile functional group, was achieved using the Gewald synthesis technique. This process involved 1-(3-fluoro-4-methoxyphenyl)ethanone, malononitrile, a mild base, and sulfur powder. The intermediate product was then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another related compound, 4-(2-Methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, was synthesized and its binding profile was described, indicating the versatility of methoxy-substituted thiazoles in medicinal chemistry .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were confirmed using various analytical techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . These techniques provide detailed information about the molecular framework and the substitution pattern on the thiazole ring, which is crucial for understanding the chemical behavior and potential biological activity of these compounds.

Chemical Reactions Analysis

The reactivity of methoxy-substituted thiazoles has been explored in different contexts. For example, (Methoxyalkyl)thiazoles have been identified as potent and selective 5-lipoxygenase inhibitors, with their activity depending critically on the substitution pattern of the methoxy, thiazolyl, and naphthyl groups . Additionally, the electrophilic reactivity of related compounds, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has been studied, revealing the formation of sigma-adducts and dinitroimidate derivatives upon reaction with methoxide ion .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-substituted thiazoles are influenced by their molecular structure. The presence of methoxy and carbonitrile groups can affect the compound's polarity, solubility, and reactivity. The optical properties of related compounds, such as 2-amino-4-(2-hydroxy-3-methoxyphenyl)-6-oxo-4H-thiazolo[3,2-a][1,3,5]triazine, have been investigated using density functional theory (DFT) and found to be suitable for optoelectronic applications . This suggests that 3-Methoxy-1,2-thiazole-5-carbonitrile could also possess interesting optical properties relevant to material science.

Scientific Research Applications

Synthesis and Structural Analysis

The novel compound 10-methoxy-10H-furo[3,2-g]chromeno[2,3-b][1,3]thiazole[5,4-e]pyridine-2,10(3H)-dione (MFCTP), derived from 3-Methoxy-1,2-thiazole-5-carbonitrile, was synthesized and analyzed for its structure. This research involved FT-IR spectroscopy, vibrational spectral analysis, and DFT/TD-DFT study to understand the compound's properties, such as electronic absorption spectral and nonlinear optical (NLO) analysis (Halim & Ibrahim, 2021).

Antimicrobial Activity

2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, closely related to 3-Methoxy-1,2-thiazole-5-carbonitrile, was used in the synthesis of novel Schiff bases. These bases demonstrated significant antimicrobial activity, highlighting the potential of 3-Methoxy-1,2-thiazole-5-carbonitrile derivatives in developing new antimicrobial agents (Puthran et al., 2019).

Corrosion Inhibition

Pyranopyrazole derivatives, including compounds like 6-amino-4-(4-methoxyphenyl)-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile, have been studied for their role as corrosion inhibitors. This research points towards the potential use of 3-Methoxy-1,2-thiazole-5-carbonitrile derivatives in protecting metals from corrosion, especially in acidic environments (Yadav et al., 2016).

Cancer Research

5-Amino-2-(4-chlorophenyl)-7-substituted phenyl-8,8a-dihydro-7H-(1,3,4)thiadiazolo(3,2-α)pyrimidine-6-carbonitrile derivatives, which are structurally related to 3-Methoxy-1,2-thiazole-5-carbonitrile, were synthesized and evaluated for their anticancer activities. The findings suggest that these compounds have potential as anticancer agents, indicating a possible research avenue for 3-Methoxy-1,2-thiazole-5-carbonitrile in cancer treatment (Tiwari et al., 2016).

VEGFR-2 Kinase Inhibition

Pyrimidino-thiazolyl carbonitriles, structurally similar to 3-Methoxy-1,2-thiazole-5-carbonitrile, have been identified as potent inhibitors of VEGFR-2 (KDR) kinase. This suggests the potential of 3-Methoxy-1,2-thiazole-5-carbonitrile derivatives in therapeutic applications related to angiogenesis and cancer (Sisko et al., 2006).

Mechanism of Action

Safety and Hazards

The safety information available indicates that 3-Methoxy-1,2-thiazole-5-carbonitrile may pose certain hazards. The compound has been assigned the GHS07 pictogram, with hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name |

3-methoxy-1,2-thiazole-5-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2OS/c1-8-5-2-4(3-6)9-7-5/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIKLZLBJRXSCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

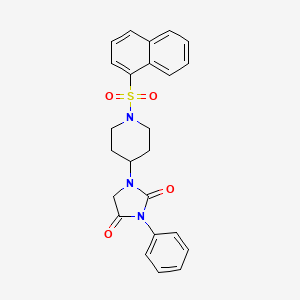

COC1=NSC(=C1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy-1,2-thiazole-5-carbonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

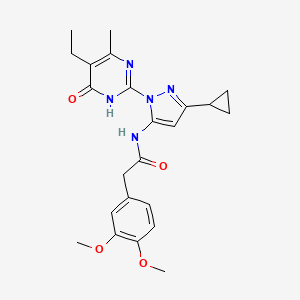

![N-(2,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2520780.png)

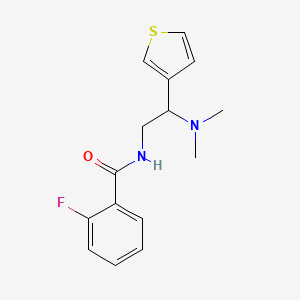

![ethyl 8-[[3-(2-morpholin-4-ylethyl)-4-oxoquinazolin-2-yl]sulfanylmethyl]-4H-1,3-benzodioxine-6-carboxylate](/img/structure/B2520781.png)

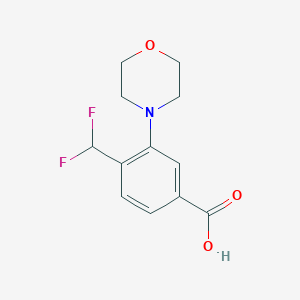

![1-(2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-(o-tolyl)urea](/img/structure/B2520789.png)

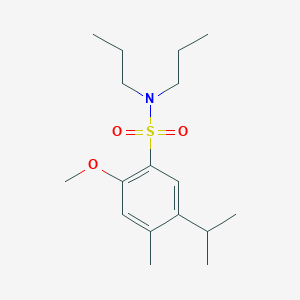

![N-(3-Cyclopropyl-1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2520793.png)

![2-[(1-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}pyrrolidin-3-yl)oxy]quinoxaline](/img/structure/B2520794.png)

![(Z)-methyl 2-(2-((4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzoyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2520796.png)